![molecular formula C19H13NO4 B386427 [1,1'-biphenyl]-4-yl 2-nitrobenzoate](/img/structure/B386427.png)
[1,1'-biphenyl]-4-yl 2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1'-biphenyl]-4-yl 2-nitrobenzoate: is an organic compound with the molecular formula C19H13NO4 It is a derivative of biphenyl and benzoic acid, where the biphenyl group is attached to the 2-nitrobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate can be synthesized through a series of organic reactions. One common method involves the esterification of biphenyl-4-ol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the biphenyl-4-ol and 2-nitrobenzoyl chloride being dissolved in an organic solvent like dichloromethane. The mixture is then stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of biphenyl-4-yl 2-nitrobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-4-ol and 2-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Biphenyl-4-yl 2-aminobenzoate.
Substitution: Various substituted biphenyl-4-yl benzoates.
Hydrolysis: Biphenyl-4-ol and 2-nitrobenzoic acid.
科学的研究の応用
Chemistry: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, biphenyl-4-yl 2-nitrobenzoate can be used as a probe to study enzyme interactions and metabolic pathways
Industry: In the industrial sector, biphenyl-4-yl 2-nitrobenzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of biphenyl-4-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Biphenyl-4-yl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Biphenyl-4-yl 4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
Biphenyl-4-yl 2-chlorobenzoate: Contains a chlorine atom instead of a nitro group, resulting in different chemical behavior.
Uniqueness: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is unique due to the presence of both the biphenyl and nitrobenzoate moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The nitro group enhances its reactivity, allowing for a wide range of chemical transformations.
特性
分子式 |
C19H13NO4 |
|---|---|
分子量 |
319.3g/mol |
IUPAC名 |
(4-phenylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C19H13NO4/c21-19(17-8-4-5-9-18(17)20(22)23)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChIキー |
VMHFGGDTXORBNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


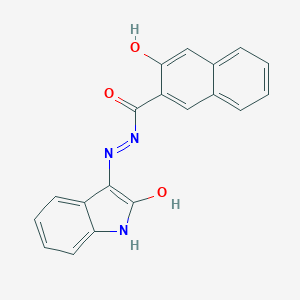
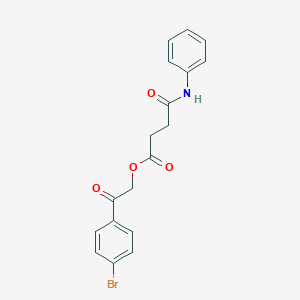
![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B386347.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-1-adamantanecarboxamide](/img/structure/B386348.png)
![ethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B386350.png)
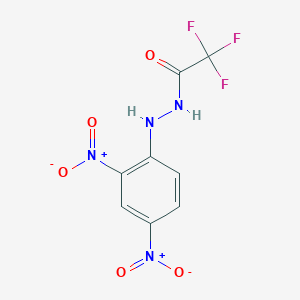
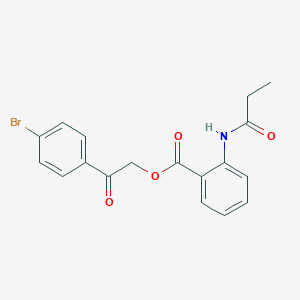
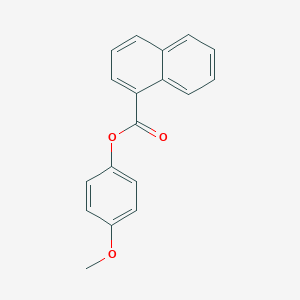
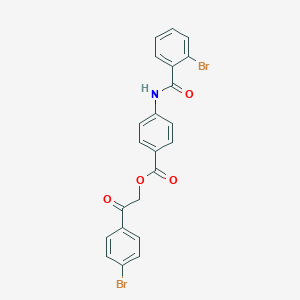

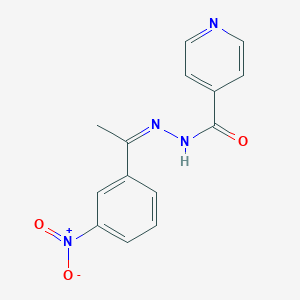

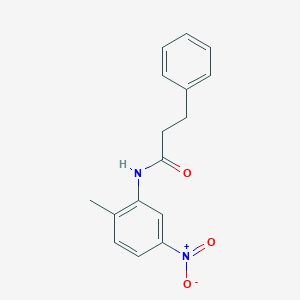
![1-[({4-Nitro-2-methylphenyl}imino)methyl]-2-naphthol](/img/structure/B386365.png)
